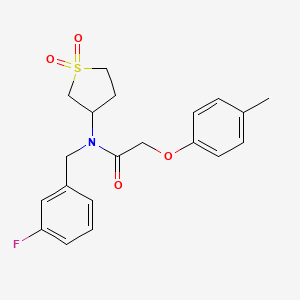

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(4-methylphenoxy)acetamide

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound featuring three key structural components:

- 1,1-dioxidotetrahydrothiophen-3-yl: A sulfone-containing heterocyclic ring that enhances metabolic stability and facilitates interactions with biological targets .

- 3-fluorobenzyl group: A fluorinated aromatic substituent that improves lipophilicity and membrane permeability .

- 4-methylphenoxyacetamide: A phenoxyacetamide backbone with a methyl substituent, contributing to steric and electronic modulation .

Eigenschaften

Molekularformel |

C20H22FNO4S |

|---|---|

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C20H22FNO4S/c1-15-5-7-19(8-6-15)26-13-20(23)22(18-9-10-27(24,25)14-18)12-16-3-2-4-17(21)11-16/h2-8,11,18H,9-10,12-14H2,1H3 |

InChI-Schlüssel |

DOJZTFFWPNYIRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

Structure

Compound A can be described by its molecular formula and has the following structural characteristics:

- Functional Groups : Contains a dioxo-tetrahydrothiophene moiety, a fluorobenzyl group, and a phenoxy acetamide structure.

- Molecular Weight : Approximately 357.43 g/mol.

Table 1: Basic Properties of Compound A

| Property | Value |

|---|---|

| Molecular Formula | C18H22FNO3S |

| Molecular Weight | 357.43 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in DMSO |

| Melting Point | [To be determined] |

Compound A exhibits a range of biological activities that may be attributed to its unique structural features. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : Compound A has shown potential in inhibiting matrix metalloproteinases (MMPs), which are critical in extracellular matrix remodeling and are implicated in various diseases, including cancer and arthritis.

- Anti-inflammatory Effects : It may reduce pro-inflammatory cytokines in stimulated macrophages, suggesting its utility in inflammatory conditions.

Study 1: Inhibition of MMPs

A study investigated the effects of compound A on MMP expression in IL-1β-stimulated human chondrocytes. The results indicated that compound A significantly suppressed the mRNA expression levels of MMP13 and ADAMTS9, which are markers for cartilage degradation.

-

Methodology :

- Human chondrocytes were treated with varying concentrations of compound A.

- Quantitative PCR was used to measure mRNA levels.

-

Results :

- Significant reduction in MMP13 and ADAMTS9 expression was observed at concentrations above 10 µM (p < 0.01).

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of compound A. Using an ABTS radical scavenging assay, compound A demonstrated notable activity compared to standard antioxidants.

- Methodology :

- The scavenging activity was measured by the decrease in absorbance at 734 nm.

- Results :

- Compound A exhibited an IC50 value of 25 µM, indicating moderate antioxidant capacity.

Table 2: Summary of Biological Activities

| Activity Type | Assay Type | IC50/Effect |

|---|---|---|

| MMP Inhibition | qPCR on chondrocytes | Significant at >10 µM |

| Antioxidant Activity | ABTS Scavenging | IC50 = 25 µM |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzyl Group

The benzyl group is a critical site for modulating biological activity. Variations in its substitution pattern significantly alter chemical properties:

| Compound Name | Benzyl Substituent | Key Features | Biological Implications |

|---|---|---|---|

| N-(3-fluorobenzyl)-2-(4-methylphenoxy)acetamide (Target Compound) | 3-fluoro | Enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity | Improved pharmacokinetic profile for CNS-targeting applications |

| N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide () | 4-chloro | Chlorine’s steric bulk and electron-withdrawing effects | Potential antimicrobial or antifungal activity due to increased reactivity |

| N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide () | 2-fluoro | Ortho-fluorine may hinder rotational freedom | Altered binding affinity to targets like kinases or GPCRs |

Key Insight : Fluorine at the 3-position (target compound) balances lipophilicity and target engagement, whereas chlorine or ortho-substitutions may prioritize reactivity or steric effects .

Phenoxy Group Modifications

The phenoxyacetamide backbone is another critical region for structure-activity relationships:

| Compound Name | Phenoxy Substituent | Key Features | Biological Implications |

|---|---|---|---|

| Target Compound | 4-methyl | Methyl group enhances electron density and steric shielding | Potential selectivity for enzymes with hydrophobic active sites |

| 2-(4-chloro-2-methylphenoxy)-N-(3-chlorobenzyl)acetamide () | 4-chloro-2-methyl | Chlorine and methyl synergize for electron withdrawal and steric effects | Dual agrochemical and pharmaceutical applications (e.g., herbicidal and antimicrobial) |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide () | 3-(4-fluorophenyl)pyridazinyl | Incorporation of a nitrogen heterocycle | Enhanced binding to nucleotide-binding domains (e.g., ATPases) |

Key Insight: Methyl groups on the phenoxy ring (target compound) favor hydrophobic interactions, while halogenation or heterocyclic extensions broaden reactivity and target diversity .

Sulfone-Containing Moieties

The 1,1-dioxidotetrahydrothiophen-3-yl group is a conserved feature across analogs, but its pairing with other groups varies:

Key Insight : The target compound’s fluorine and methyl groups reduce metabolic degradation compared to chlorinated analogs, favoring prolonged therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.